4-cyano-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-cyano-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-13-18(17-4-3-11-25-17)14(2)22(21-13)10-9-20-26(23,24)16-7-5-15(12-19)6-8-16/h3-8,11,20H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMIEYPTBKDDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C#N)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Core Structural Variations
The table below highlights key structural differences between the target compound and similar sulfonamide-pyrazole derivatives:
Key Observations :
- Thiophene Position : The target compound’s thiophen-2-yl group (vs. thiophen-3-yl in ) may alter π-π stacking interactions due to differences in aromatic ring orientation.
- Linker Flexibility : The ethyl bridge in the target compound introduces conformational flexibility absent in rigid triazole () or thiadiazole-linked derivatives ().
Example Syntheses :
- Target Compound: Likely synthesized via coupling of 4-cyanobenzenesulfonyl chloride with a 3,5-dimethyl-4-(thiophen-2-yl)pyrazole-ethylamine intermediate, analogous to methods in .
- Compound 32 () : 68% yield via sulfonyl chloride-amine coupling in pyridine .
- Thiadiazole Derivatives (): Synthesized via imino linkage formation, though yields are unspecified .
Spectral and Physicochemical Properties
- IR Spectroscopy: The target compound’s sulfonamide S=O stretches (~1350–1160 cm⁻¹) and cyano C≡N (~2240 cm⁻¹) align with trends in . Absence of C=O bands (as in ) confirms successful sulfonamide formation.
- NMR :
Vorbereitungsmethoden
Retrosynthetic Analysis
The target compound decomposes into three key intermediates:
- 3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazole (pyrazole-thiophene core)
- 2-Chloroethylamine (ethyl spacer precursor)
- 4-Cyanobenzenesulfonyl chloride (sulfonamide-cyano donor)
Critical bonding occurs via N-alkylation (pyrazole→ethyl spacer) and sulfonamide coupling (ethyl spacer→benzenesulfonamide).
Key Intermediate Synthesis
Intermediate 1: 3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazole
- Formation: Cyclocondensation of thiophene-2-carbaldehyde (1.0 eq) with pentane-2,4-dione (1.2 eq) in ethanol under reflux (8–12 h).
- Yield: 68–72% after recrystallization (ethanol/water).
Intermediate 2: 4-Cyanobenzenesulfonyl chloride
- Synthesis: Chlorosulfonation of benzonitrile followed by cyanide introduction using K₄[Fe(CN)₆] at 150–160°C (solvent-free).
- Purity: ≥98% (HPLC), isolated via column chromatography (hexane/EtOAc 4:1).
Stepwise Synthesis Protocol
Pyrazole-Thiophene Core Assembly
Reaction Conditions:
- Reactants: Thiophene-2-carbaldehyde (10 mmol), pentane-2,4-dione (12 mmol), hydrazine hydrate (15 mmol)
- Solvent: Ethanol (50 mL)
- Temperature: Reflux (78°C)
- Time: 10 h
Workup:
- Cool to 0°C, filter crystalline product
- Wash with cold ethanol (2 × 10 mL)
- Dry under vacuum (40°C, 6 h)
Characterization Data:
| Parameter | Value | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.58 (s, 6H, CH₃), 7.45–7.78 (m, 4H, Ar-H) | |
| ¹³C NMR | 130.2 (C-S), 129.5 (C-N) | |
| Yield | 71% |
Ethyl Spacer Installation
Alkylation Protocol:
- Reactants: Pyrazole-thiophene core (5 mmol), 2-chloroethylamine hydrochloride (7.5 mmol)
- Base: K₂CO₃ (15 mmol)
- Solvent: DMF (20 mL)
- Conditions: 25°C, 24 h under N₂
Purification:
- Extract with CH₂Cl₂ (3 × 30 mL)
- Dry over Na₂SO₄
- Column chromatography (SiO₂, hexane/EtOAc 3:1)
Outcome:
- Yield: 65%
- Purity: 97.3% (HPLC)
Sulfonylation-Cyanation Sequence
Reaction Steps:
- Sulfonylation:
Optimized Parameters:
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → rt gradient | +18% yield |
| Molar Ratio | 1:1.1 (amine:sulfonyl chloride) | Prevents dimerization |
Final Product Data:
| Analysis | Result | Citation |
|---|---|---|
| ¹H NMR | δ 7.50–7.54 (m, 2H, Ar-H), 3.65 (t, 2H, CH₂) | |
| HRMS | [M+H]⁺ calc. 457.12, found 457.09 | |
| HPLC Purity | 98.5% |
Process Optimization Strategies
Solvent Screening for Alkylation
Comparative yields across solvents:
| Solvent | Dielectric Constant | Yield (%) | Byproducts |
|---|---|---|---|
| DMF | 36.7 | 65 | <2% |
| DMSO | 46.7 | 58 | 5% |
| Acetonitrile | 37.5 | 42 | 12% |
Industrial Scale-up Considerations
Continuous Flow Synthesis
Benefits Demonstrated in Patent CN102321003B:
- Throughput: 2.5 kg/h vs. 0.8 kg/h batch
- Impurity Profile: <0.5% vs. 1.2% batch
- Solvent Use: 3 L/kg vs. 8 L/kg batch
Critical Parameters:
- Residence Time: 8–12 min
- Pressure: 4–6 bar
Waste Stream Management
Byproducts Identified:
- Unreacted sulfonyl chloride (3–5%)
- Ethyl spacer dimer (1–2%)
Mitigation Strategies:
- Distillation Recovery: 92% sulfonyl chloride reclaimed
- Catalytic Hydrogenation: Converts dimers to monomeric amines (87% efficiency)
Analytical Characterization Suite
Chromatographic Validation
HPLC Method:
- Column: C18, 250 × 4.6 mm
- Mobile Phase: MeCN/H₂O (60:40) + 0.1% TFA
- Retention Time: 6.8 min
Comparative Method Analysis
Q & A
Q. Q1. What are the optimal synthetic routes for 4-cyano-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?
Answer: The compound is synthesized via multi-step reactions, typically involving:
Pyrazole core formation : Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones under reflux (ethanol, 80–100°C, 4–6 hours) .
Sulfonamide coupling : Reaction of the pyrazole intermediate with 4-cyanobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C, followed by slow warming to room temperature to minimize side reactions .
Thiophene incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the thiophene moiety, requiring Pd catalysts and controlled inert atmospheres .
Key parameters : Solvent polarity, temperature gradients, and stoichiometric ratios of reagents critically impact purity (≥95% by HPLC) and yield (50–70% after column chromatography) .
Q. Q2. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Answer:
- NMR spectroscopy : - and -NMR confirm regiochemistry of the pyrazole and sulfonamide groups. For example, the pyrazole C-4 thiophene substitution shows distinct deshielding (~8.5 ppm in -NMR) .
- X-ray crystallography : Resolves 3D conformation, revealing dihedral angles between the benzenesulfonamide and pyrazole-thiophene planes (typically 45–60°), which influence binding to biological targets .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical ~425.9 g/mol) and fragmentation patterns .
Q. Q3. What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition : Screen against carbonic anhydrase isoforms (e.g., CA IX/XII) due to the sulfonamide group’s zinc-binding affinity. Use fluorometric assays with 4-nitrophenyl acetate as a substrate .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC values compared to reference drugs like doxorubicin .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA, noting IC values relative to celecoxib .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for specific biological targets?
Answer:
- Systematic substitution : Replace the thiophene ring with furan, pyrrole, or substituted aryl groups to assess electronic effects on target binding. For example, furan analogs may reduce hydrophobicity, altering membrane permeability .
- Pharmacophore modeling : Use Schrödinger’s Maestro or AutoDock to map electrostatic and steric interactions. The sulfonamide’s sulfonyl group is critical for hydrogen bonding with CA active sites .
- Metabolic stability : Introduce fluorine atoms at the benzenesulfonamide’s para-position to block CYP450-mediated oxidation, as seen in related analogs .
Q. Q5. What strategies resolve contradictions in biological activity data across different assay systems?
Answer:
- Assay standardization : Re-evaluate protocols for consistency in pH (7.4 for physiological relevance), temperature (37°C), and cell passage number. For example, CA inhibition assays vary significantly with bicarbonate concentration .
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., KinomeScan) to identify unintended kinase interactions, which may explain divergent cytotoxicity results .
- Solubility correction : Address false negatives by optimizing DMSO concentrations (<0.1% v/v) or using nanocarriers (liposomes) to enhance bioavailability .
Q. Q6. How can computational methods predict this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : SwissADME or ADMETLab 2.0 estimate:
- MD simulations : GROMACS or AMBER simulate binding dynamics to CA isoforms over 100 ns trajectories, identifying key residues (e.g., Thr200 in CA II) for selective inhibition .
Q. Q7. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral intermediates : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during pyrazole formation to control stereochemistry at the ethyl linker .
- Process optimization : Switch batch reactors to flow chemistry for sulfonamide coupling, reducing racemization risks with precise temperature control (±1°C) .
- Analytical QC : Implement chiral HPLC (Chiralpak IA column) with UV detection at 254 nm to ensure ≥99% ee in final batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
